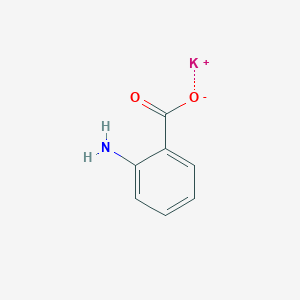

Potassium aminobenzoate

Descripción general

Descripción

Potassium aminobenzoate is a compound that belongs to the vitamin B complex family. It is commonly used in the treatment of fibrotic skin disorders such as scleroderma, dermatomyositis, and Peyronie’s disease . This compound is known for its potential antifibrotic effects, which are believed to be due to increased oxygen uptake at the tissue level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium aminobenzoate can be synthesized through the esterification of p-nitrobenzoic acid followed by reduction to p-aminobenzoic acid. The p-aminobenzoic acid is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous-flow systems that optimize reaction time and sequences. This method ensures high conversion and selectivity, making the process efficient and scalable .

Types of Reactions:

Reduction: The reduction of p-nitrobenzoic acid to p-aminobenzoic acid is a key step in the synthesis of this compound.

Substitution: this compound can participate in substitution reactions, particularly in the formation of Schiff bases with aromatic aldehydes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.

Substitution: Aromatic aldehydes under acidic or basic conditions.

Major Products Formed:

Oxidation: 4-nitrobenzoic acid, 4-benzoquinone.

Reduction: p-aminobenzoic acid.

Substitution: Schiff bases with various biological activities.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Treatment of Fibrotic Diseases

- Peyronie's Disease : POTABA is utilized to manage Peyronie's disease by reducing plaque size and fibrosis progression. Studies indicate that it enhances local tissue oxygenation and promotes glycosaminoglycan secretion, contributing to decreased fibrosis .

- Scleroderma : A significant study involving 467 patients demonstrated that 90% of those treated with potassium aminobenzoate experienced marked skin softening compared to less than 20% in the control group, highlighting its efficacy in treating scleroderma-related fibrosis .

- Dermatomyositis and Morphea : The compound is also indicated for conditions like dermatomyositis and morphea, where it helps alleviate nonsuppurative inflammation and fibrosis .

-

Case Studies

- A case report documented the use of POTABA in a patient with liver injury attributed to its administration, emphasizing the need for careful monitoring due to potential side effects such as drug-induced liver injury (DILI) . The study applied the RUCAM scale for causality assessment, revealing a high probability of hepatocellular injury linked to POTABA .

- Another study analyzed the skin response in patients with scleroderma, confirming significant improvements in skin texture and flexibility among those receiving this compound therapy compared to untreated patients .

Data Table: Summary of Applications

Potential Side Effects and Considerations

While this compound is effective for various conditions, it is essential to monitor for side effects:

Mecanismo De Acción

The mechanism of action of potassium aminobenzoate involves its role as a member of the vitamin B complex family. It is believed to exert antifibrotic effects by increasing oxygen uptake at the tissue level . This increased oxygen uptake may help in reducing fibrosis and improving tissue flexibility.

Comparación Con Compuestos Similares

Aminobenzoic acid: A precursor to potassium aminobenzoate, used in the synthesis of various derivatives.

Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.

Novocaine: A diethylaminoethyl ester of p-aminobenzoic acid, used as a local anesthetic.

Comparison: this compound is unique in its antifibrotic properties, which are not commonly observed in its similar compounds like benzocaine and novocaine. While benzocaine and novocaine are primarily used as local anesthetics, this compound is specifically used for its therapeutic effects in treating fibrotic skin disorders .

Actividad Biológica

Potassium aminobenzoate, also known as potassium para-aminobenzoate (POTABA), is a compound primarily recognized for its therapeutic applications in conditions like Peyronie's disease and various fibrotic disorders. This article explores its biological activity, focusing on its mechanisms, clinical efficacy, and associated case studies.

Overview of this compound

This compound is an oral nutritional supplement that acts as a fibroblast inhibitor and has been used in the treatment of conditions characterized by excessive fibrosis, such as scleroderma and Peyronie's disease. Its mechanism of action involves the modulation of collagen synthesis and inhibition of fibroblast proliferation.

- Inhibition of Fibroblast Proliferation :

- Impact on Macromolecule Synthesis :

- Collagen Synthesis :

Clinical Efficacy in Peyronie's Disease

Peyronie's disease is characterized by the formation of fibrous plaques in the penile tissue, leading to curvature and pain. Several studies have evaluated the effectiveness of this compound in treating this condition:

Randomized Controlled Trials

- Study Design : A multicenter study included 103 patients with Peyronie's disease who were randomized to receive either this compound (3 g four times daily) or placebo for 12 months.

- Results : The treatment group showed a significant reduction in plaque size (from 259 mm² to 142 mm²) compared to an increase in the placebo group (from 259 mm² to 303 mm²). Response rates for plaque regression were 74.3% for this compound versus 50% for placebo (p=0.016) .

Adverse Effects and Compliance

Despite its efficacy, this compound has been associated with gastrointestinal side effects, leading to poor compliance among patients. In one study, 74% of participants discontinued use due to reasons such as gastrointestinal distress, high cost, and perceived ineffectiveness .

Case Studies

- Preliminary Study on Efficacy :

- Long-term Observations :

Summary of Findings

Análisis De Reacciones Químicas

Acylation of the Amino Group

The amino group undergoes acylation with agents like acetic anhydride to form N-acetyl derivatives :

Reaction :

- Conditions : Reaction occurs in anhydrous solvents (e.g., methanol) under reflux .

- Application : Derivative synthesis for antimicrobial agents .

Oxidation Reactions

The amino group is susceptible to oxidation:

- Hydrogen Peroxide (H₂O₂) : Oxidizes the -NH₂ group to a nitro (-NO₂) group, forming potassium 4-nitrobenzoate :

- Potassium Permanganate (KMnO₄) : Oxidizes PABA to 4-benzoquinone under acidic conditions .

Schiff Base Formation

The amino group reacts with aldehydes to form imine derivatives (Schiff bases) :

Reaction :

- Conditions : Methanol or diethyl ether as solvents, reflux for 3–72 hours .

- Examples : Salicylaldehyde derivatives exhibit enhanced antimicrobial activity .

Metal Complexation

The carboxylate group coordinates with transition metals, forming stable complexes :

Reaction with Copper(II) Nitrate :

Esterification

Protonation of the carboxylate enables esterification with alcohols:

Reaction :

Reductive Amination

Schiff bases derived from this compound undergo reduction to form secondary amines :

Reaction :

Hydrazide Formation

Reaction with hydrazine yields hydrazide derivatives :

Reaction :

Table 1: Key Reactions and Conditions

Table 2: Solubility Profile of this compound

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | >50 |

| Methanol | 30–40 |

| Ethyl Acetate | <1 |

| n-Propanol | 5–10 |

Propiedades

IUPAC Name |

potassium;2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSHYHUKASKGPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927534 | |

| Record name | Potassium 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-13-7, 37960-65-9 | |

| Record name | Potassium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.